molecular formula C13H19BFNO2 B1406958 (3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid CAS No. 1704063-67-1

(3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

Cat. No.: B1406958
CAS No.: 1704063-67-1
M. Wt: 251.11 g/mol
InChI Key: MVHZMDMWHNQOHL-UHFFFAOYSA-N
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Description

. This compound features a boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are often used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of the SM coupling reaction, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s boronic acid group plays a crucial role in this process .

Biochemical Pathways

The sm coupling reaction, in which this compound is often used, is a key step in many synthetic pathways for creating complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action in the context of the SM coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are only marginally stable in water . Additionally, the SM coupling reaction conditions, such as temperature and the presence of other reactants, can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid typically involves the reaction of 3-fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.

Scientific Research Applications

(3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is unique due to the presence of the fluoro and piperidinyl groups, which can impart different reactivity and properties compared to other boronic acids

Properties

IUPAC Name

[3-fluoro-5-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-10-2-4-16(5-3-10)9-11-6-12(14(17)18)8-13(15)7-11/h6-8,10,17-18H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHZMDMWHNQOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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